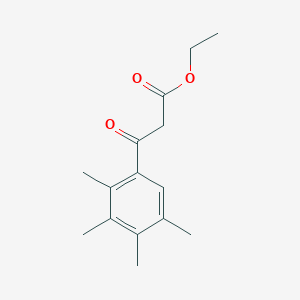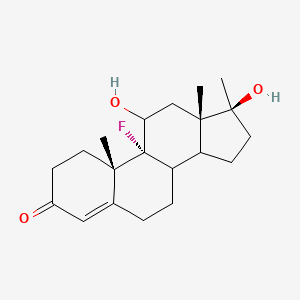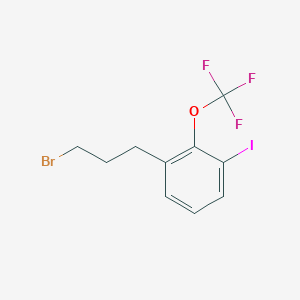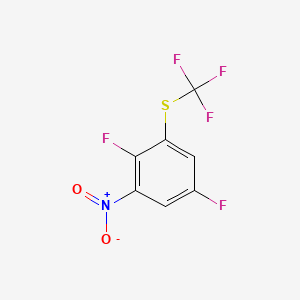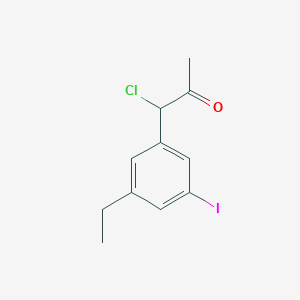
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO It is a halogenated ketone, characterized by the presence of chlorine, iodine, and an ethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the halogenation of a precursor compound, such as 1-(3-ethyl-5-iodophenyl)propan-2-one, using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), ambient or elevated temperatures.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Oxidation: Carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms (chlorine and iodine) can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-1-(3-ethylphenyl)propan-2-one: Lacks the iodine atom, which may result in different chemical and biological properties.
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one: Contains a bromine atom instead of chlorine, potentially altering its reactivity and applications.
1-Chloro-1-(3-methyl-5-iodophenyl)propan-2-one: The ethyl group is replaced by a methyl group, which may affect its steric and electronic properties.
Uniqueness
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one is unique due to the combination of chlorine and iodine atoms attached to the phenyl ring, along with the ethyl group
Eigenschaften
Molekularformel |
C11H12ClIO |
|---|---|
Molekulargewicht |
322.57 g/mol |
IUPAC-Name |
1-chloro-1-(3-ethyl-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClIO/c1-3-8-4-9(6-10(13)5-8)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
UOJNCNABZVDXCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)I)C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


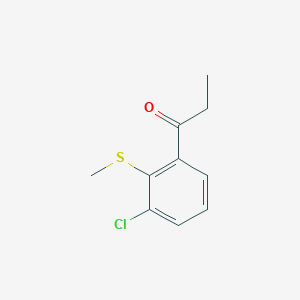
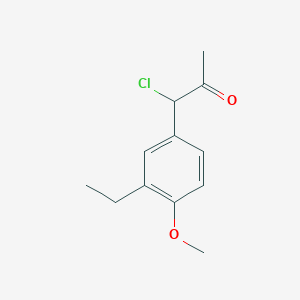

![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)

